molecular formula C20H22N8O24P5-5 B10773109 Diinosine-5',5

Diinosine-5',5"-pentaphosphate

Cat. No. B10773109
M. Wt: 913.3 g/mol
InChI Key: GFFAYTMBCSSULP-ICIWVTHHSA-I
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diinosine pentaphosphate, commonly referred to as Ip5I, is a dinucleotide polyphosphate compound It is known for its potent antagonist activity at certain purinergic receptors, specifically the P2X1 receptor

Preparation Methods

Synthetic Routes and Reaction Conditions: Diinosine pentaphosphate is typically synthesized through the enzymatic degradation of its corresponding diadenosine polyphosphate, diadenosine pentaphosphate. The enzyme 5’-adenylic deaminase is used to convert diadenosine pentaphosphate into diinosine pentaphosphate. The reaction is carried out under controlled conditions, and the product is purified using reverse-phase chromatography .

Industrial Production Methods: While specific industrial production methods for diinosine pentaphosphate are not extensively documented, the enzymatic synthesis route mentioned above can be scaled up for larger production. The use of bioreactors and advanced purification techniques can facilitate the industrial-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions: Diinosine pentaphosphate primarily undergoes reactions involving its phosphate groups. These reactions include hydrolysis, where the compound is broken down into its constituent nucleotides. Additionally, it can participate in phosphorylation and dephosphorylation reactions.

Common Reagents and Conditions:

    Hydrolysis: This reaction typically requires the presence of water and can be catalyzed by specific enzymes or acidic conditions.

    Phosphorylation/Dephosphorylation: These reactions involve the transfer of phosphate groups and are often catalyzed by kinases or phosphatases.

Major Products Formed: The hydrolysis of diinosine pentaphosphate results in the formation of inosine monophosphate and other related nucleotides. Phosphorylation and dephosphorylation reactions can lead to the formation of various phosphorylated intermediates.

Scientific Research Applications

Mechanism of Action

Diinosine pentaphosphate exerts its effects by acting as an antagonist at the P2X1 receptor. This receptor is an ATP-gated ion channel involved in various physiological processes. By binding to the P2X1 receptor, diinosine pentaphosphate inhibits the receptor’s activity, thereby modulating the downstream signaling pathways. This antagonistic action is concentration-dependent and can vary based on the receptor subtype and the presence of other ligands .

Similar Compounds:

  • Diinosine triphosphate (Ip3I)
  • Diinosine tetraphosphate (Ip4I)
  • Diadenosine pentaphosphate (Ap5A)

Comparison: Diinosine pentaphosphate is unique in its high affinity and selectivity for the P2X1 receptor compared to its analogs. While diinosine triphosphate and diinosine tetraphosphate also act as antagonists at purinergic receptors, their potency and selectivity differ. Diadenosine pentaphosphate, the precursor of diinosine pentaphosphate, does not exhibit the same antagonist properties, highlighting the importance of the inosine modification .

properties

Molecular Formula

C20H22N8O24P5-5

Molecular Weight

913.3 g/mol

IUPAC Name

[[[bis[[(2R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryloxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C20H27N8O24P5/c29-11-7(47-19(13(11)31)27-5-25-9-15(27)21-3-23-17(9)33)1-45-57(44,52-56(42,43)51-55(40,41)50-54(38,39)49-53(35,36)37)46-2-8-12(30)14(32)20(48-8)28-6-26-10-16(28)22-4-24-18(10)34/h3-8,11-14,19-20,29-32H,1-2H2,(H,38,39)(H,40,41)(H,42,43)(H,21,23,33)(H,22,24,34)(H2,35,36,37)/p-5/t7-,8-,11?,12?,13?,14?,19-,20-,57?/m1/s1

InChI Key

GFFAYTMBCSSULP-ICIWVTHHSA-I

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3C(C([C@H](O3)COP(=O)(OC[C@@H]4C(C([C@@H](O4)N5C=NC6=C5N=CNC6=O)O)O)OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(OCC4C(C(C(O4)N5C=NC6=C5N=CNC6=O)O)O)OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.